Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is a versatile small molecule scaffold with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a carbamoyl group.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure with different functional groups.
Uniqueness
Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAHSDLSSUMLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609641 |
Source
|
Record name | Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-42-8 |
Source
|
Record name | Methyl 4-(aminocarbonyl)bicyclo[2.2.2]octane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135908-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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